molecular formula C14H9ClN2O2 B1621839 4-(Cyanomethyl)phenyl 2-chloronicotinate CAS No. 219930-05-9

4-(Cyanomethyl)phenyl 2-chloronicotinate

Cat. No. B1621839
M. Wt: 272.68 g/mol
InChI Key: MMWLJJHFYIVPRG-UHFFFAOYSA-N
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Description

“4-(Cyanomethyl)phenyl 2-chloronicotinate” is a chemical compound with the molecular formula C14H9ClN2O2 . It has an average mass of 272.686 Da and a monoisotopic mass of 272.035248 Da . This compound is also known by its IUPAC name, 4- (Cyanomethyl)phenyl 2-chloronicotinate .


Molecular Structure Analysis

The molecular structure of “4-(Cyanomethyl)phenyl 2-chloronicotinate” consists of a phenyl ring attached to a cyanomethyl group and a 2-chloronicotinate group . The cyanomethyl group is a carbon chain with a cyanide (CN) group, and the 2-chloronicotinate group is a pyridine ring with a carboxylate ester and a chlorine atom .

properties

IUPAC Name

[4-(cyanomethyl)phenyl] 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-13-12(2-1-9-17-13)14(18)19-11-5-3-10(4-6-11)7-8-16/h1-6,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWLJJHFYIVPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379150
Record name 4-(cyanomethyl)phenyl 2-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Cyanomethyl)phenyl 2-chloronicotinate

CAS RN

219930-05-9
Record name 4-(cyanomethyl)phenyl 2-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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